molecular formula C9H14ClN3O2 B12971631 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride

Cat. No.: B12971631
M. Wt: 231.68 g/mol
InChI Key: UKAKGKNVLPNMEA-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of pyrazolopyrazines, which are characterized by a fused ring system containing both pyrazole and pyrazine rings. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with a suitable diketone or ketoester, followed by cyclization to form the pyrazolopyrazine core. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under conditions like reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides, alkyl, or acyl groups.

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate: Similar structure but different position of the carboxylate group.

    Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate: Contains a pyrimidine ring instead of a pyrazine ring.

Uniqueness

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride is unique due to its specific ring structure and the position of the carboxylate group, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-5-11-12-4-3-10-6-8(7)12;/h5,10H,2-4,6H2,1H3;1H

InChI Key

UKAKGKNVLPNMEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CNCCN2N=C1.Cl

Origin of Product

United States

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